(1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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Overview
Description
(1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[310]hexane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.1.0]hexane core.
Introduction of the tert-butoxycarbonyl group: This is achieved through a reaction with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Shares the tert-butoxycarbonyl group but differs in the core structure.
4,4’-Difluorobenzophenone: Contains a different core structure but can be used in similar synthetic applications.
Uniqueness
(1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to its bicyclic structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H17NO4 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(6)8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
RTWMQNSZCUYSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2C1C(=O)O |
Origin of Product |
United States |
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